1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946366-77-4
VCID: VC11934039
InChI: InChI=1S/C21H18N4O3/c26-19-11-10-17(21(28)22-16-7-2-1-3-8-16)23-25(19)14-20(27)24-13-12-15-6-4-5-9-18(15)24/h1-11H,12-14H2,(H,22,28)
SMILES: C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C(=O)NC4=CC=CC=C4
Molecular Formula: C21H18N4O3
Molecular Weight: 374.4 g/mol

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

CAS No.: 946366-77-4

Cat. No.: VC11934039

Molecular Formula: C21H18N4O3

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide - 946366-77-4

Specification

CAS No. 946366-77-4
Molecular Formula C21H18N4O3
Molecular Weight 374.4 g/mol
IUPAC Name 1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide
Standard InChI InChI=1S/C21H18N4O3/c26-19-11-10-17(21(28)22-16-7-2-1-3-8-16)23-25(19)14-20(27)24-13-12-15-6-4-5-9-18(15)24/h1-11H,12-14H2,(H,22,28)
Standard InChI Key MNTCYXFGJABRAV-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C(=O)NC4=CC=CC=C4
Canonical SMILES C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C(=O)NC4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule integrates three distinct moieties:

  • A 1,6-dihydropyridazine-3-carboxamide core, characterized by a partially unsaturated six-membered ring containing two adjacent nitrogen atoms.

  • An N-phenyl substituent attached to the carboxamide group, introducing aromatic hydrophobicity.

  • A 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl side chain, which links the pyridazine ring to a bicyclic indoline system .

Molecular Data

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC21H18N4O3
Molecular Weight374.4 g/mol
IUPAC Name1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide
Canonical SMILESC1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C(=O)NC4=CC=CC=C4

The presence of multiple hydrogen bond acceptors (carbonyl groups, pyridazine nitrogens) and donors (amide NH, indoline NH) suggests significant potential for target engagement in biological systems .

Synthetic Pathways and Chemical Reactivity

Multi-Step Synthesis

While explicit protocols for this compound remain proprietary, analogous syntheses of pyridazine-indole hybrids typically involve:

  • Pyridazine Core Formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, as demonstrated in the synthesis of related 6-oxo-1,6-dihydropyridazine-3-carboxamides .

  • Indole Side Chain Introduction: Alkylation or acylation reactions using 2-chloroacetylindoline precursors under basic conditions (e.g., K2CO3 in DMF) .

  • Carboxamide Coupling: Peptide-type coupling agents (HATU, EDCI) facilitate attachment of the aniline group to the pyridazine carboxylic acid intermediate.

Regioselectivity Challenges

The spatial arrangement of reactive sites—particularly the competing nucleophilicities of the indoline nitrogen versus pyridazine ring positions—requires careful optimization. Molecular modeling studies on analogous systems suggest that steric hindrance from the N-phenyl group directs alkylation to the indoline nitrogen .

Pharmacological Profile and Mechanism of Action

Anticancer Activity

Patent literature describes pyridazine derivatives (e.g., 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides) as inhibitors of oncogenic kinases and transcriptional regulators like PqsR in Pseudomonas aeruginosa (binding energy: -5.8 to -8.2 kcal/mol) . Molecular docking simulations predict that the indole moiety in this compound could engage in π-π stacking with hydrophobic kinase domains, while the carboxamide forms critical hydrogen bonds .

Antimicrobial Effects

Spiro[indole-pyridine] hybrids demonstrate moderate antibacterial activity (MIC: 12.5 μg/mL) against Gram-positive pathogens, attributed to membrane disruption or enzyme inhibition . The dihydropyridazine core may enhance solubility, improving bioavailability compared to purely aromatic systems .

Structure-Activity Relationships (SAR)

Role of the Indoline Substituent

Comparative studies on N-(4-methylphenyl) analogs reveal that electron-donating groups on the phenyl ring enhance metabolic stability but reduce COX-2 selectivity . The 2,3-dihydroindole system likely confers conformational rigidity, optimizing target binding versus flexible side chains .

Impact of Pyridazine Oxidation State

Fully aromatic pyridazines generally exhibit stronger π-stacking but poorer solubility. The 1,6-dihydro configuration in this compound balances target affinity and pharmacokinetic properties, as evidenced by improved logP values (~2.1) versus fully unsaturated analogs .

Future Directions and Challenges

Optimizing Bioavailability

While in silico predictions suggest moderate intestinal absorption (Caco-2 permeability: ~15 × 10^-6 cm/s), formulation strategies such as nanocrystallization or prodrug approaches (e.g., esterification of the carboxamide) could enhance oral bioavailability .

Expanding Therapeutic Indications

Ongoing research into pyridazine-based inhibitors of SARS-CoV-2 main protease (Mpro) highlights potential antiviral applications . The compound’s ability to chelate zinc ions via its carbonyl groups warrants investigation in metalloenzyme-related pathologies .

Toxicity Profiling

Preliminary cytotoxicity data for related compounds (IC50: 5–50 μM in HepG2 cells) indicate a favorable therapeutic index, but detailed organ-specific toxicokinetic studies remain essential .

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